2-Nitro-1-butanol

Genetic Toxicology Ames Assay Mutagenicity

2-Nitro-1-butanol is a β-nitroalcohol (nitrocarbinol) with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. It is a colorless to amber liquid with a reported pH of 4.51 for a 0.1 molar solution.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 609-31-4
Cat. No. B8805639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-1-butanol
CAS609-31-4
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCCC(CO)[N+](=O)[O-]
InChIInChI=1S/C4H9NO3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3
InChIKeyMHIHRIPETCJEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 64 °F (NTP, 1992)

2-Nitro-1-butanol (CAS 609-31-4): Baseline Properties and Industrial Utility


2-Nitro-1-butanol is a β-nitroalcohol (nitrocarbinol) with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol [1]. It is a colorless to amber liquid with a reported pH of 4.51 for a 0.1 molar solution [2]. Its primary industrial utility stems from its bifunctional reactivity, possessing both a primary hydroxyl group and a secondary nitro group. This enables its use as a chemical intermediate in organic synthesis, a formaldehyde donor in adhesive and polymer formulations, and an antimicrobial agent . The compound is commercially available and is produced via the Henry reaction of 1-nitropropane with formaldehyde [3].

2-Nitro-1-butanol: The Pitfalls of Analog Substitution in Critical Formulations


The class of β-nitroalcohols is not interchangeable. Even subtle structural variations, such as a change in alkyl chain length or the position of the nitro group, can lead to significant, quantifiable differences in biological safety, reactivity, and physical performance. For instance, while 2-nitro-1-butanol and its close analog 2-nitro-1-propanol are both nitrocarbinols, they exhibit a stark, 4-fold difference in their susceptibility to enzymatic oxidation [1]. More critically, the class of secondary nitroalkanes, which are chemically related, are known to be significantly mutagenic, whereas 2-nitro-1-butanol is classified as non-mutagenic [2]. These divergences mean that substituting one nitroalcohol for another without empirical validation can lead to failure in applications ranging from controlled formaldehyde release to pharmaceutical intermediate synthesis.

2-Nitro-1-butanol (CAS 609-31-4): A Quantitative Evidence Guide for Scientific Selection


Genetic Toxicology Profile: Non-Mutagenic Status vs. Secondary Nitroalkane Carcinogenicity Risk

In a direct comparative study using the Ames Salmonella assay, 2-nitro-1-butanol was tested alongside a panel of aliphatic nitro compounds. The study concluded that 2-nitro-1-butanol and other nitrocarbinols were 'not mutagenic, or only marginally so, at the concentrations tested' [1]. This is in stark contrast to secondary nitroalkanes like 2-nitropropane, for which the nitronate forms were 'significantly mutagenic in Salmonella strains TA100 and TA102 at 10-80 µmoles/plate' [1]. This fundamental difference in genetic safety is a critical differentiator for applications where human or environmental exposure is a concern.

Genetic Toxicology Ames Assay Mutagenicity Safety Assessment

Enzymatic Reactivity: 4-Fold Higher Substrate Activity Compared to 2-Nitro-1-propanol

Data from the BRENDA enzyme database shows a direct quantitative comparison of 2-nitro-1-butanol and its C3 analog, 2-nitro-1-propanol, as substrates for 2-nitropropane dioxygenase (EC 1.13.12.16). 2-Nitro-1-butanol demonstrates 31.5% of the activity observed with the reference substrate (2-nitropropane), whereas 2-nitro-1-propanol shows only 7.7% of the same activity [1]. This represents a 4.1-fold difference in enzymatic conversion rate between two closely related nitrocarbinols.

Enzymology Metabolism Biocatalysis Xenobiotic Oxidation

Manufacturing Efficiency: 89%+ Conversion in Continuous Flow vs. 62% in Batch Synthesis

A direct comparison of synthesis methods reveals a significant improvement in process efficiency. A continuous flow process patent (WO2021024271A1) reports a conversion of 1-nitropropane to dl-2-nitro-1-butanol of at least 89%, achieved within a residence time of 30 minutes or less [1]. In contrast, a prior batch process patent (US4067905) describes the same reaction as yielding only 62% of 2-amino-n-butanol based on the starting 1-nitropropane [2]. This demonstrates a >27 percentage-point improvement in yield efficiency, which directly impacts production cost and scalability.

Process Chemistry Green Chemistry Flow Chemistry Synthesis Optimization

Controlled Formaldehyde Release: A Tailorable Functionality vs. Direct Addition

As a β-nitroalcohol, 2-nitro-1-butanol functions as a 'masked' or latent formaldehyde source. Unlike direct addition of formaldehyde, which can lead to high initial exposure and odor, 2-nitro-1-butanol (commercially available as NB™) releases formaldehyde under controlled conditions of elevated pH and/or temperature [1]. The release rate can be tailored by adjusting pH and temperature, allowing for precise control over crosslinking kinetics in adhesive and polymer formulations [1]. This is a class-level property of β-nitroalcohols, but the specific release kinetics and optimal conditions are unique to each compound.

Adhesives Polymers Formaldehyde Donors Crosslinking

Physicochemical Profile: LogP and pH for Formulation Compatibility

2-Nitro-1-butanol has a calculated LogP value of 0.46 and a measured pH of 4.51 for a 0.1 M aqueous solution [1]. These values are important for predicting its behavior in multiphase systems. For instance, the moderate LogP indicates a balance between aqueous solubility (10-50 mg/mL at 18°C) [1] and membrane permeability, which is distinct from more polar nitroalcohols like 2-nitroethanol (LogP ~ -0.4) or more lipophilic analogs like 2-nitro-1-hexanol.

Formulation Science Lipophilicity Solubility Partitioning

2-Nitro-1-butanol (609-31-4): Validated Application Scenarios Based on Quantitative Evidence


Non-Mutagenic Intermediate for Pharmaceutical and Agrochemical Synthesis

The evidence of non-mutagenicity in the Ames assay [1] makes 2-nitro-1-butanol a preferred starting material or intermediate over secondary nitroalkanes when developing APIs or agrochemicals where genotoxic impurities are a major regulatory concern. The higher enzymatic conversion rate [2] further supports its use in biocatalytic pathways to produce chiral building blocks, such as 2-amino-1-butanol.

Controlled Formaldehyde Donor in High-Performance Adhesives and Polymers

The ability to tailor formaldehyde release via pH and temperature [3] positions 2-nitro-1-butanol as a superior crosslinker for applications like tire cord adhesives and industrial coatings. It enables formulators to decouple processing (long pot life at neutral pH) from curing (rapid crosslinking under heat or base), a level of control not achievable with direct formaldehyde addition or other nitroalcohols with different decomposition kinetics.

Antimicrobial Agent with EPA Registration for Use in Pesticides

2-Nitro-1-butanol is listed as an active ingredient for pesticide applications by the U.S. EPA [4]. This regulatory status, combined with its antimicrobial functional claim , validates its use as a preservative or deodorant in industrial and consumer products. Its moderate LogP and pH profile suggest compatibility with a range of aqueous and semi-aqueous formulations.

Cost-Effective Synthesis Platform via Continuous Flow Chemistry

The demonstrated 89%+ conversion in continuous flow synthesis [5] makes this compound an economically attractive intermediate for large-scale production. Procurement decisions can be influenced by the knowledge that suppliers utilizing this technology can offer a more competitive price and consistent quality compared to those relying on older, lower-yielding batch methods.

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